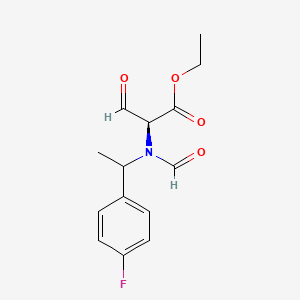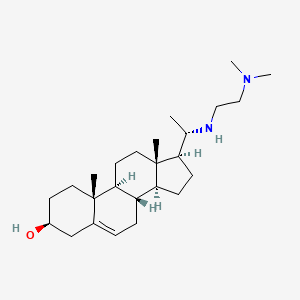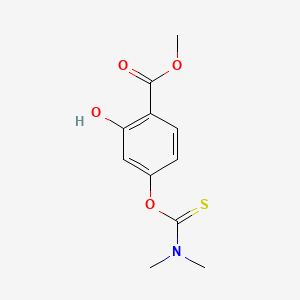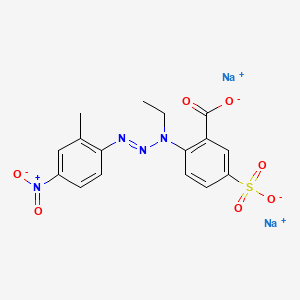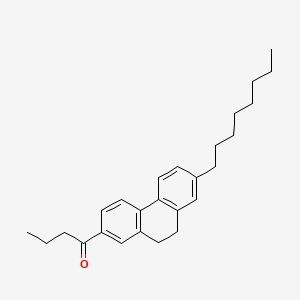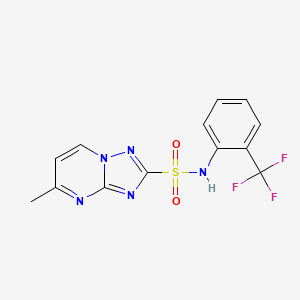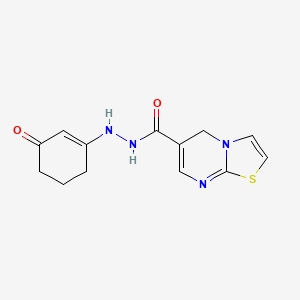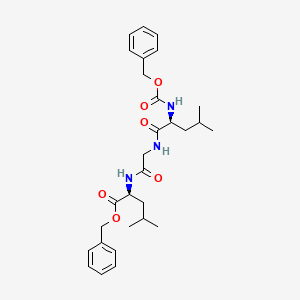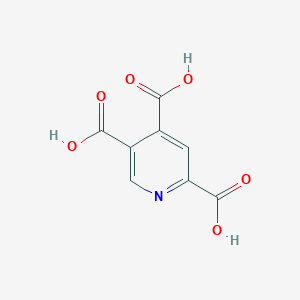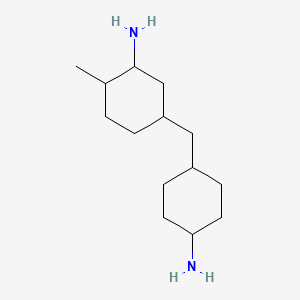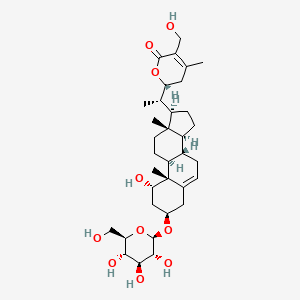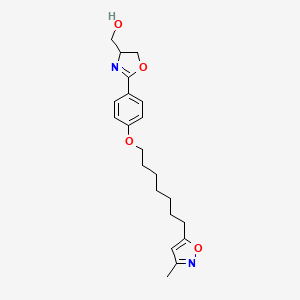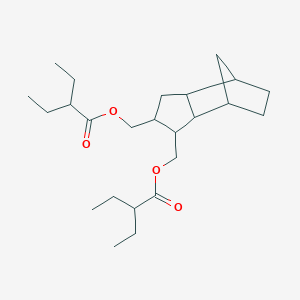
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) is a complex organic compound with the molecular formula C24H40O4 and a molecular weight of 392.572 g/mol . This compound is known for its unique structure, which includes a tricyclic core and ester functional groups. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) involves multiple steps, typically starting with the preparation of the tricyclic core. The core is then functionalized with methylene groups and esterified with 2-ethylbutyric acid. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Wirkmechanismus
The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. The tricyclic core structure may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) can be compared with other similar compounds, such as:
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-methylbutyrate): This compound has a similar structure but with a different ester group, leading to variations in reactivity and applications.
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-propylbutyrate):
The uniqueness of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) lies in its specific ester groups and tricyclic core, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
94277-23-3 |
|---|---|
Molekularformel |
C24H40O4 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
[3-(2-ethylbutanoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl 2-ethylbutanoate |
InChI |
InChI=1S/C24H40O4/c1-5-15(6-2)23(25)27-13-19-12-20-17-9-10-18(11-17)22(20)21(19)14-28-24(26)16(7-3)8-4/h15-22H,5-14H2,1-4H3 |
InChI-Schlüssel |
XQEFKLYZHZAQJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


